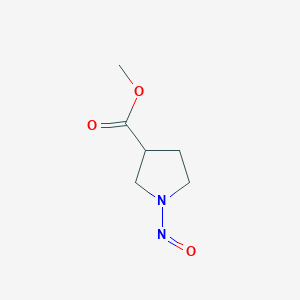
Methyl 1-nitrosopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-nitrosopyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with nitrosating agents under controlled conditions. One common method includes the reaction of pyrrolidine-3-carboxylate with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and yield, and it allows for the scaling up of production to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-nitrosopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Methyl 1-nitrosopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 1-nitrosopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitroso group can participate in various biochemical reactions, including the formation of nitrosamines, which are studied for their biological effects. The compound’s activity is mediated through its interaction with cellular pathways and enzymes .
Comparison with Similar Compounds
Methyl 1-nitrosopyrrolidine-3-carboxylate can be compared with other similar compounds such as:
Methyl 1H-pyrrole-3-carboxylate: Similar in structure but lacks the nitroso group.
Ethyl 1H-indole-3-carboxylate: Contains an indole ring instead of a pyrrolidine ring.
Methyl 1-nitrosopyrrolidine-2-carboxylate: Similar but with the nitroso group at a different position.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
methyl 1-nitrosopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(9)5-2-3-8(4-5)7-10/h5H,2-4H2,1H3 |
InChI Key |
KNMLJNOBORFQAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















